Product packaging for 2-(Allylamino)ethanol(Cat. No.:CAS No. 2424-00-2)

2-(Allylamino)ethanol

Cat. No.: B2362063
CAS No.: 2424-00-2
M. Wt: 101.149
InChI Key: JRMGZDWJZHJQCY-UHFFFAOYSA-N
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Description

2-(Allylamino)ethanol (CAS 2424-00-2) is a bifunctional organic compound that serves as a valuable and versatile building block in contemporary organic chemistry research . Its structure uniquely combines a secondary amine, a reactive allyl group, and a primary alcohol, allowing for a wide array of chemical transformations and positioning it as a significant intermediate for synthesizing more complex molecules . This compound is particularly significant in the development of polymers, heterocyclic compounds, and specialty chemicals . The presence of the allyl group offers a site for reactions such as polymerization, addition, and rearrangement, while the hydroxyl and amino groups provide avenues for esterification, etherification, and N-alkylation . A key synthetic route involves the selective N-alkylation of monoethanolamine with allyl bromide under phase transfer catalysis (PTC) conditions, providing a targeted pathway to the mono-allylated product . As a member of the amino alcohol family, this compound can also act as a chelating ligand in coordination chemistry, forming stable complexes with various metal ions . Its molecular formula is C 5 H 11 NO, and it has a molecular weight of 101.15 g/mol . Typical physical properties include a boiling point of 96-98 °C at 25 mmHg and a density of approximately 0.9398 g/cm³ . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses, or for human or veterinary applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H11NO B2362063 2-(Allylamino)ethanol CAS No. 2424-00-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(prop-2-enylamino)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO/c1-2-3-6-4-5-7/h2,6-7H,1,3-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRMGZDWJZHJQCY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

101.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactivity and Transformation Pathways of 2 Allylamino Ethanol Derivatives

Reactions Involving the Alcohol Functional Group

The hydroxyl (-OH) group in 2-(allylamino)ethanol is a versatile site for chemical modification. As a primary alcohol, it can undergo dehydration, oxidation, and esterification, leading to a variety of derivative compounds.

Dehydration involves the removal of a water molecule from the alcohol. This reaction is typically carried out by heating the alcohol in the presence of a strong acid catalyst, such as concentrated sulfuric acid or phosphoric acid. libretexts.orgyoutube.comlibretexts.orgbritannica.com The outcome of the reaction—whether it yields an alkene via intramolecular dehydration or an ether via intermolecular dehydration—is highly dependent on the reaction conditions, particularly temperature. youtube.combritannica.com

Alkene Formation (Intramolecular Dehydration): At higher temperatures, an E2 elimination mechanism is favored for primary alcohols. libretexts.orglibretexts.orgyoutube.com The acid protonates the hydroxyl group, converting it into a good leaving group (water). A base (like the conjugate base of the acid) then removes a proton from the adjacent carbon, resulting in the formation of a double bond. libretexts.org

Ether Formation (Intermolecular Dehydration): At lower, carefully controlled temperatures, a nucleophilic substitution reaction between two alcohol molecules can occur. youtube.combritannica.com One protonated alcohol molecule is attacked by the hydroxyl oxygen of another, leading to the formation of a symmetrical ether after the loss of a water molecule and a proton. britannica.com

Table 1: Dehydration Reaction Conditions and Products

Reaction TypeTypical ConditionsExpected Product from this compoundMechanism
Intramolecular Dehydration (Alkene Formation)High Temperature (e.g., 170-180°C), Concentrated H₂SO₄ or H₃PO₄ libretexts.orglibretexts.orgN-allylvinylamineE2 Elimination libretexts.orglibretexts.org
Intermolecular Dehydration (Ether Formation)Lower Temperature (e.g., ~140°C), Concentrated H₂SO₄ youtube.combritannica.comBis(2-(allylamino)ethyl) etherSₙ2 Substitution

As a primary alcohol, this compound can be oxidized to form either an aldehyde or a carboxylic acid. The final product depends on the choice of the oxidizing agent and the reaction conditions. chemguide.co.ukwikipedia.orglibretexts.org

Partial Oxidation to Aldehydes: To stop the oxidation at the aldehyde stage, milder oxidizing agents are required. Pyridinium chlorochromate (PCC) is a common reagent for this transformation. The reaction is typically performed in an anhydrous solvent to prevent the aldehyde from hydrating, which would facilitate further oxidation. wikipedia.org Distilling the aldehyde as it forms can also prevent over-oxidation. chemguide.co.uk

Full Oxidation to Carboxylic Acids: Stronger oxidizing agents, such as potassium permanganate (B83412) (KMnO₄), chromic acid (H₂CrO₄, often formed in situ from chromium trioxide and sulfuric acid, known as the Jones reagent), or sodium dichromate (Na₂Cr₂O₇) in an acidic solution, will oxidize the primary alcohol completely to a carboxylic acid. wikipedia.orglibretexts.org These reactions are often carried out under heating or reflux conditions to ensure the reaction goes to completion. chemguide.co.uk

Table 2: Oxidation Products of this compound

Oxidizing AgentProductReaction Conditions
Pyridinium chlorochromate (PCC)2-(Allylamino)acetaldehydeMild; Anhydrous solvent (e.g., dichloromethane)
Potassium permanganate (KMnO₄)2-(Allylamino)acetic acidStrong; Often in alkaline aqueous solution wikipedia.org
Chromic Acid (Jones Reagent)2-(Allylamino)acetic acidStrong; Acidic aqueous solution libretexts.org
Acidified Potassium Dichromate (K₂Cr₂O₇/H₂SO₄)2-(Allylamino)acetic acidStrong; Heat under reflux chemguide.co.uk

Esterification is the process of forming an ester, typically from an alcohol and a carboxylic acid or its derivative.

Fischer Esterification: This classic method involves heating the alcohol with a carboxylic acid in the presence of a strong acid catalyst, such as concentrated sulfuric acid. chemguide.co.ukyoutube.com The reaction is reversible, and the formation of the ester can be favored by removing the water produced during the reaction. chemguide.co.uk

Reaction with Acyl Chlorides and Acid Anhydrides: Alcohols react readily with more reactive carboxylic acid derivatives like acyl chlorides and acid anhydrides to form esters. The reaction with acyl chlorides is often vigorous and produces hydrogen chloride as a byproduct. chemguide.co.uk The reaction with acid anhydrides is typically slower and may require gentle warming. chemguide.co.uk

Transesterification: This process involves the reaction of an alcohol with an existing ester in the presence of an acid or base catalyst. For example, this compound could react with a methyl or ethyl ester to form a new ester and release methanol (B129727) or ethanol (B145695), respectively. google.com

Reactivity of the Allylamine (B125299) Moiety

The allylamine portion of the molecule contains two reactive sites: the nucleophilic nitrogen atom of the secondary amine and the electrophilic double bond of the allyl group.

The lone pair of electrons on the nitrogen atom of the amine group makes it a potent nucleophile. A nucleophile is a species that donates an electron pair to an electrophile to form a chemical bond. utexas.edusavemyexams.com This allows it to participate in various nucleophilic substitution reactions.

For instance, the nitrogen can attack alkyl halides in an Sₙ2 reaction to form a quaternary ammonium (B1175870) salt. This reaction involves the nucleophile attacking the carbon atom bonded to the halogen, displacing the halide ion. libretexts.org Similarly, it can react with acyl chlorides or acid anhydrides in a nucleophilic acyl substitution to form amides.

The carbon-carbon double bond in the allyl group can participate in cycloaddition reactions. These are reactions in which two or more unsaturated molecules combine to form a cyclic adduct. A key example is the Diels-Alder reaction, a [4+2] cycloaddition, where a conjugated diene reacts with a dienophile (an alkene) to form a cyclohexene (B86901) derivative. The allyl group in this compound or its derivatives can act as the dienophile in such reactions. The reactivity of the allylamine moiety is influenced by its unsaturated bond. Research has shown that allylamino groups can be incorporated into more complex heterocyclic structures, such as 3-(Allylamino)quinoxaline-2(1H)-thione, through reactions that leverage the reactivity of the amine. acs.org

Hydroamination Reactions

Hydroamination involves the addition of an N-H bond from an amine across a carbon-carbon multiple bond, representing an atom-economical method for synthesizing nitrogen-containing compounds. wikipedia.orgorganicreactions.org This reaction can proceed either intermolecularly, between separate amine and unsaturated molecules, or intramolecularly to form heterocyclic structures. wikipedia.org While challenging for unactivated alkenes, various catalytic systems have been developed to facilitate this transformation. organicreactions.org

In the context of this compound derivatives, the terminal alkene of the allyl group is the reactive site for hydroamination. Catalyzed intermolecular hydroamination reactions provide a direct route to more complex amine structures. For instance, photocatalytic methods enable the anti-Markovnikov addition of primary alkyl amines to unactivated olefins at room temperature. nih.gov This approach is significant as it allows for the selective formation of secondary amines, which are valuable in pharmaceutical and fine chemical synthesis. nih.gov The reaction typically employs a catalyst, such as an iridium photocatalyst, in conjunction with a hydrogen atom donor to proceed. nih.gov

Late transition-metal complexes, featuring metals like rhodium and palladium, are also effective catalysts for the hydroamination of alkenes with various primary and secondary amines, yielding allyl amines in high yields. wikipedia.org The mechanism of these catalyzed reactions can involve either the nucleophilic attack of the amine on a metal-activated alkene or the insertion of the alkene into a metal-amide bond. wikipedia.orgacs.org

Table 1: Examples of Catalytic Systems for Intermolecular Hydroamination

Catalyst Type Metal Center Amine Scope Regioselectivity Reaction Conditions
Photocatalyst Iridium (Ir) Primary alkyl amines Anti-Markovnikov Room Temperature, Visible Light
Transition-Metal Complex Rhodium (Rh) Aniline derivatives Markovnikov 80 °C
Transition-Metal Complex Palladium (Pd) Cyclic & acyclic amines Markovnikov Room Temperature
Alkali Metal Lithium (Li) Diethylamine N/A (on diene) Catalytic LiNEt2

Sigmatropic Rearrangement Reactions (e.g.,acs.orgacs.org-Sigmatropic Rearrangement)

Sigmatropic rearrangements are concerted pericyclic reactions where a sigma bond migrates across a π-electron system. libretexts.org The most synthetically important of these are acs.orgacs.org-sigmatropic rearrangements, such as the Cope and Claisen rearrangements. wikipedia.orgimperial.ac.uk These reactions proceed through a cyclic, six-electron transition state and are governed by the principles of orbital symmetry. masterorganicchemistry.com

The key distinction between these two reactions lies in the substrate:

Cope Rearrangement: Involves the reorganization of a 1,5-diene. differencebetween.comwikipedia.org

Claisen Rearrangement: Involves the reorganization of an allyl vinyl ether or an allyl aryl ether. masterorganicchemistry.comdifferencebetween.comlibretexts.org

For derivatives of this compound, the analogous "aza-Claisen" or "aza-Cope" rearrangements are of particular interest. In these reactions, a nitrogen atom replaces one of the carbon atoms in the rearranging 1,5-diene framework. The fundamental mechanism involves the concerted breaking of a C-C (or C-N) σ-bond and the formation of a new C-C σ-bond, with a simultaneous shift of the π-systems.

The reaction typically proceeds through a highly ordered, chair-like transition state to minimize steric interactions, which allows for a high degree of stereocontrol in the product. imperial.ac.uk The transformation is thermally allowed and results in the formation of a γ,δ-unsaturated carbonyl compound in the classic Claisen rearrangement, or a rearranged diene in the Cope rearrangement. differencebetween.comlibretexts.org The formation of a stable carbonyl group in the Claisen rearrangement often makes the reaction irreversible. wikipedia.org

Table 2: Comparison of Cope and Claisen Rearrangements

Feature Cope Rearrangement Claisen Rearrangement
Reactant 1,5-Diene Allyl Vinyl Ether / Allyl Aryl Ether
Product Isomeric 1,5-Diene γ,δ-Unsaturated Carbonyl or Phenol
Key Bond Changes 1 C-C σ bond broken, 1 C-C σ bond formed, 2 C=C π bonds shift 1 C-O σ bond broken, 1 C-C σ bond formed, 2 C=C π bonds shift
Driving Force Often thermodynamically neutral (strain release can be a factor) Formation of a stable C=O bond
Heteroatom Analog Aza-Cope Rearrangement (N in backbone) Aza-Claisen Rearrangement (N in backbone)

Formation of Complex Heterocyclic Derivatives

Synthesis and Functionalization of Thiazole (B1198619) and Thiazolin-4-one Systems

Derivatives of this compound serve as precursors for the synthesis of thiazole and thiazolin-4-one heterocyclic systems. A key intermediate for these syntheses is 1-allylthiourea , which can be readily prepared. The condensation of 1-allylthiourea with various haloesters and oxoesters provides a versatile method for constructing the thiazole ring. nih.govnih.gov

The reaction of 1-allylthiourea with chlorooxoesters or haloesters in methanol can be directed by the reaction conditions. nih.gov For example, condensation with chlorooxoesters can lead to the formation of 2-(allylamino)thiazole derivatives. researchgate.net The reaction proceeds via the formation of an acetal (B89532) intermediate, ultimately yielding compounds containing the thiazole ring with good yields. nih.gov

Thiazolin-4-one systems can also be synthesized, and their C5 position is particularly reactive. The methylene (B1212753) group at the C5 position of the thiazolidinone core can undergo Knoevenagel condensation with various aldehydes and ketones. nih.gov This reaction introduces a C5 exocyclic double bond, allowing for the synthesis of a wide array of 5-arylidene-thiazolin-4-one derivatives. nih.govjetir.org

Table 3: Synthesis of 2-(Allylamino)thiazole Derivatives from 1-Allylthiourea

Reactant (Haloester/Oxoester) Reaction Conditions Product Type Yield (%)
Ethyl 2-chloro-3-oxobutanoate Methanol, Na2CO3 2-(Allylamino)thiazole 35-42
Ethyl 2-chloroacetoacetate Methanol, Neutral 2-(Allylamino)thiazole Good
Haloacids Various solvents (water, pyridine) Dihydrothiazole ring N/A
Oxoesters Alkaline conditions N-allylthiouracil derivatives High

Data synthesized from research findings. nih.govnih.gov

Derivatization to Quinoxaline (B1680401) Structures

The allylamino moiety can be incorporated into quinoxaline structures through a multi-step, one-pot synthesis. A novel, catalyst-free thionation protocol allows for the preparation of 3-alkylaminoquinoxaline-2(1H)-thiones from the readily available quinoxaline-2,3-dione. acs.orgacs.org

The process begins with the chlorination of quinoxaline-2,3-dione using thionyl chloride to produce 2,3-dichloroquinoxaline. This intermediate then reacts with a primary amine, such as allylamine, to afford a 2-alkanamino-3-chloroquinoxaline. acs.org This species is then treated in situ with a thionation reagent, such as N-cyclohexyl dithiocarbamate (B8719985) cyclohexyl ammonium salt, in refluxing ethanol. The reaction proceeds through a quinoxalin-2-yl cyclohexylcarbamodithioate intermediate, which rearranges to furnish the final 3-(allylamino)quinoxaline-2(1H)-thione in good yield. acs.org

Table 4: Synthesis of 3-(Allylamino)quinoxaline-2(1H)-thione

Step Reagents Intermediate/Product Conditions Overall Yield (%)
1 Quinoxaline-2,3-dione, Thionyl chloride 2,3-Dichloroquinoxaline N/A High
2 Allylamine 2-(Allylamino)-3-chloroquinoxaline In situ N/A
3 N-cyclohexyl dithiocarbamate cyclohexyl ammonium salt 3-(Allylamino)quinoxaline-2(1H)-thione Ethanol, Reflux 67-92 (for various alkylamines)

Data synthesized from research findings for analogous alkylamines. acs.orgacs.org

Thiadiazole Derivatives via Dimroth Rearrangement

The Dimroth rearrangement is a chemical transformation where endocyclic and exocyclic heteroatoms in a heterocyclic system switch places. wikipedia.org This rearrangement is common in 1,2,3-triazoles and other nitrogen-containing heterocycles and typically proceeds through a ring-opening, carbon-carbon bond rotation, and subsequent ring-closing (RORC) mechanism. wikipedia.orgrsc.org

In the context of derivatives from this compound, an N-allyl-substituted thiourea (B124793) can serve as a precursor to a heterocyclic system capable of undergoing a Dimroth-type rearrangement. For example, an N-allyl-N'-aminothiourea could be cyclized to form a 1,2,4-triazole-5-thione. Under acidic, basic, or thermal conditions, this system can undergo rearrangement. nih.gov The plausible mechanism involves the opening of the heterocyclic ring to form a reactive intermediate. Rotation around the single bonds allows the sulfur and nitrogen atoms to change positions before the ring closes again, resulting in a thermodynamically more stable isomer, such as an N-allyl-substituted 1,3,4-thiadiazole (B1197879) derivative. nih.gov DFT calculations on similar systems show that the activation barrier for such rearrangements can be influenced by substituents and reaction conditions (acidic, basic, or neutral). acs.org

Spectroscopic and Structural Characterization Methodologies in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of 2-(Allylamino)ethanol by providing information about the chemical environment of its hydrogen (¹H NMR) and carbon (¹³C NMR) atoms.

In ¹H NMR spectroscopy, the chemical shifts are indicative of the electronic environment of the protons. For this compound, the protons adjacent to electronegative atoms like oxygen and nitrogen are deshielded and thus appear at lower fields (higher ppm values). The protons of the allyl group exhibit characteristic shifts, with the vinyl protons appearing further downfield than the allylic protons.

¹³C NMR spectroscopy provides information on the different carbon environments within the molecule. Similar to ¹H NMR, carbons bonded to electronegative atoms are deshielded and resonate at lower fields. The sp² hybridized carbons of the alkene functional group are found at a significantly lower field compared to the sp³ hybridized carbons of the ethyl and allyl groups. libretexts.orglibretexts.org

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
H-NVariable-
H-OVariable-
CH₂ (next to O)~3.6~60
CH₂ (next to N)~2.7~52
CH₂ (allyl)~3.2~54
CH (allyl)~5.9~135
CH₂ (vinyl)~5.2~117

Note: Predicted values are based on typical chemical shift ranges for similar functional groups. Actual experimental values may vary depending on the solvent and other experimental conditions.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is employed to identify the various functional groups present in this compound by detecting the vibrations of its bonds.

The IR spectrum of this compound will prominently feature a broad absorption band in the region of 3200-3600 cm⁻¹, which is characteristic of the O-H stretching vibration of the alcohol group. libretexts.orgdocbrown.info This broadening is a result of intermolecular hydrogen bonding. The N-H stretching vibration of the secondary amine is also expected in a similar region, typically around 3300-3500 cm⁻¹. ucla.edu

Other significant absorptions include the C-H stretching vibrations of the alkane and alkene groups, which appear just below and above 3000 cm⁻¹, respectively. The C=C stretching of the allyl group will give a peak in the range of 1620-1680 cm⁻¹. ucla.edu The C-O stretching vibration of the primary alcohol is typically observed between 1000 and 1260 cm⁻¹. libretexts.org

Table 2: Characteristic IR Absorption Frequencies for this compound

Functional Group Vibrational Mode Characteristic Absorption (cm⁻¹)
O-H (Alcohol)Stretching3200-3600 (broad)
N-H (Amine)Stretching3300-3500 (medium)
C-H (Alkene)Stretching3010-3100
C-H (Alkane)Stretching2850-2960
C=C (Alkene)Stretching1620-1680
C-O (Alcohol)Stretching1000-1260

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful tool used to determine the molecular weight of this compound and to gain insight into its structure through the analysis of its fragmentation patterns. The monoisotopic mass of this compound is 101.084064 amu. chemspider.com

In the mass spectrum of this compound, the molecular ion peak (M⁺) would be observed at an m/z corresponding to its molecular weight. Due to the presence of a nitrogen atom, this molecular weight will be an odd number, following the nitrogen rule. libretexts.org

Common fragmentation pathways for amino alcohols include alpha-cleavage, which is the cleavage of the C-C bond adjacent to the nitrogen or oxygen atom. libretexts.orglibretexts.orgmiamioh.edu For this compound, this can result in the loss of an ethyl group or an allyl group, leading to characteristic fragment ions. The loss of a water molecule (dehydration) from the molecular ion is also a common fragmentation pattern for alcohols. libretexts.orglibretexts.org

Table 3: Potential Fragment Ions in the Mass Spectrum of this compound

m/z Value Possible Fragment Fragmentation Pathway
101[C₅H₁₁NO]⁺Molecular Ion
84[C₄H₈NO]⁺Loss of H₂O
70[C₄H₈N]⁺Alpha-cleavage (loss of CH₂OH)
57[C₃H₅NH₂]⁺Alpha-cleavage
44[CH₂=NHCH₂]⁺Alpha-cleavage
31[CH₂OH]⁺Alpha-cleavage

Advanced Chromatographic Techniques for Purity Assessment and Identification

Advanced chromatographic techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) are essential for assessing the purity of this compound and for its identification in complex mixtures.

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. jsbms.jp This technique is well-suited for the analysis of volatile compounds like this compound. The sample is vaporized and separated based on its boiling point and interactions with the stationary phase of the GC column. The separated components then enter the mass spectrometer, where they are ionized and fragmented, providing a unique mass spectrum for identification. jmchemsci.com

High-Performance Liquid Chromatography (HPLC) is a versatile technique used for the separation, identification, and quantification of components in a mixture. For a polar compound like this compound, reversed-phase HPLC is often employed, where a nonpolar stationary phase is used with a polar mobile phase. Detection can be achieved using various detectors, such as a UV detector if the molecule possesses a chromophore, or a more universal detector like a refractive index (RI) detector. researchgate.net

X-ray Crystallography for Definitive Solid-State Structure Determination of Derivatives

While obtaining a suitable single crystal of this compound itself for X-ray crystallography may be challenging due to its liquid state at room temperature, this technique can be applied to its solid derivatives. X-ray crystallography provides unambiguous proof of the molecular structure in the solid state, including bond lengths, bond angles, and stereochemistry.

Elemental Analysis for Empirical Formula Validation

Elemental analysis is a fundamental technique used to determine the percentage composition of elements (carbon, hydrogen, nitrogen, and oxygen) in a compound. The experimentally determined percentages are then compared with the theoretical values calculated from the proposed molecular formula, C₅H₁₁NO, to validate its empirical formula.

Table 4: Theoretical Elemental Composition of this compound (C₅H₁₁NO)

Element Symbol Atomic Mass (amu) Number of Atoms Total Mass (amu) Percentage (%)
CarbonC12.01560.0559.37
HydrogenH1.011111.1110.99
NitrogenN14.01114.0113.86
OxygenO16.00116.0015.82
Total 101.17 100.00

Close agreement between the experimental and theoretical percentages provides strong evidence for the assigned molecular formula of this compound.

An article on the computational chemistry and theoretical studies of this compound, as outlined in the provided structure, cannot be generated at this time. A thorough search of publicly available scientific literature and research databases did not yield specific computational studies focused solely on the this compound molecule.

The requested sections require in-depth data and analysis from specialized computational methods, including:

Density Functional Theory (DFT): To predict electronic structure and reactivity.

Frontier Molecular Orbitals (HOMO/LUMO): To analyze charge transfer capabilities.

Mulliken Population Analysis: To determine atomic charge distribution.

Conformational Analysis and Molecular Dynamics: To study the molecule's shape and movement.

Reaction Mechanisms and Kinetic Profiles: To understand how the molecule reacts.

Molecular Docking Studies: To investigate interactions with biological molecules.

While extensive research exists for related amino alcohols and analogs, applying findings from those different molecules to this compound would be scientifically inaccurate and would not adhere to the strict focus of the request. Generating an article without specific data would lead to speculation and unsubstantiated claims.

Therefore, until dedicated computational research on this compound is published, providing a detailed and scientifically accurate article that adheres to the requested outline is not possible.

Biological Activities and Mechanistic Investigations of 2 Allylamino Ethanol Derivatives

Anticancer and Cytotoxic Effects of Allylamino Derivatives

Allylamino derivatives have emerged as a significant class of compounds in anticancer research. One of the most extensively studied is 17-allylamino-17-demethoxygeldanamycin (B10781263) (17-AAG), a derivative of geldanamycin. mdpi.comclltopics.org This compound has demonstrated potent antitumor activity in a wide range of malignancies. nih.gov Studies have shown that 17-AAG can inhibit cellular proliferation and viability in cancer cell lines, including malignant, MYCN-amplified neuroblastoma cells. frontiersin.org Its therapeutic efficacy extends to arresting cell growth and inducing programmed cell death in various human glioma cell lines. mdpi.com Furthermore, synthetic allyl derivatives have been developed that show potent anticancer properties, with some being evaluated in clinical trials for cancers such as multiple myeloma, metastatic melanoma, and breast cancer. nih.gov

Mechanisms of Cell Death Induction (e.g., Apoptosis)

The anticancer effects of allylamino derivatives are often mediated through the induction of apoptosis. The Hsp90 inhibitor 17-AAG, for example, functions by blocking the N-terminal ATP binding pocket of Heat shock protein 90 (Hsp90). mdpi.com This prevents Hsp90 from interacting with its client proteins, many of which are oncoproteins critical for cancer cell survival and growth. The disruption of this interaction leads to the ubiquitination and subsequent degradation of these client proteins by the proteasome, ultimately triggering apoptosis. mdpi.com In neuroblastoma cells, 17-AAG treatment has been shown to increase apoptosis and induce cell death by interfering with multiple HSP90-dependent molecular pathways. mdpi.comfrontiersin.org This includes a decrease in the anti-apoptotic protein Raf-1 and an increase in the expression of cleaved PARP, a key marker of apoptosis. mdpi.com Other related synthetic derivatives have been found to cause tumor cell apoptosis by down-regulating the Bcl-2 protein, which involves activating the mitogen-activated protein kinase (MAPK) pathway and releasing mitochondrial cytochrome c. nih.gov

Efficacy Against Multidrug-Resistant (MDR) Cancer Cell Lines

A significant challenge in cancer therapy is the development of multidrug resistance (MDR). However, the effectiveness of Hsp90 inhibitors like 17-AAG has been limited in MDR cells, partly due to the P-glycoprotein (P-gp)-mediated efflux of the drug. nih.gov Research has shown that this resistance can be overcome. For instance, inhibiting SIRT1, a type of protein, can sensitize MDR cancer cells to 17-AAG. nih.gov This combined approach suppresses the resistance mechanism and enhances the sensitivity of MDR cells to the Hsp90 inhibitor. nih.gov Similarly, combining 17-AAG with certain nonsteroidal anti-inflammatory drugs (NSAIDs) can induce synergistic growth inhibition in MDR cell lines. nih.gov The Hsp90 inhibitor has also been shown to overcome resistance to TRAIL (Tumor necrosis factor-related apoptosis-inducing ligand), a promising cancer treatment candidate. nih.gov The sensitizing effect of 17-AAG was found to be greater in TRAIL-resistant colon cancer cell lines, demonstrating its potential in combination therapies to combat resistance. nih.gov

Table 1: Selected Anticancer Activity of Allylamino and Related Derivatives This table is interactive. You can sort and filter the data.

Compound/Agent Cancer Cell Line(s) Observed Effect Mechanism of Action
17-AAG Neuroblastoma (IMR-32, SK-N-SH) Inhibition of proliferation and viability, increased apoptosis. frontiersin.org Inhibition of Hsp90. frontiersin.org
17-AAG Glioma Growth arrest and apoptosis induction. mdpi.com Downregulation/degradation of Hsp90 client proteins. mdpi.com
17-AAG Colon Cancer (TRAIL-resistant) Sensitizes cells to TRAIL-induced apoptosis. nih.gov Targets multiple determinants of TRAIL sensitivity, including AKT and NF-kappaB pathways. nih.gov
17-AAG (in combination with SIRT1 inhibition) Breast Cancer (MCF7-MDR), Leukemia (CEM/VLB₁₀₀) Enhanced sensitivity of MDR cells to 17-AAG. nih.gov Down-regulation of HSF1/Hsps, mut p53 and P-gp. nih.gov
S-allylmercaptocysteine (SAMC) General Anticancer activity, inhibition of proliferation. nih.gov Down-regulation of Bcl-2, activation of MAPK pathway, inhibition of microtubule polymerization. nih.gov

Antimicrobial and Antifungal Potential

Allylamine (B125299) derivatives represent a distinct class of antifungal agents, with terbinafine (B446) and naftifine (B1207962) being prominent examples. acs.org These compounds have demonstrated significant activity against a variety of filamentous fungi. Terbinafine, in particular, has been shown to be highly active, inhibiting 50% (MIC₅₀) and 90% (MIC₉₀) of Aspergillus species isolates at concentrations of 0.1 and 0.5 µg/ml, respectively. researchgate.net Naftifine also shows considerable activity against Aspergillus species, with MIC₅₀ and MIC₉₀ values of 1 and 5 µg/ml, respectively. researchgate.net The mechanism of action for these allylamine derivatives involves the inhibition of squalene (B77637) epoxidase, a key enzyme in the fungal ergosterol (B1671047) biosynthesis pathway. researchgate.net More recent research has explored other N-allylaminocyclohex-2-enone derivatives, which have shown moderate antibacterial and antifungal activities. Certain compounds were particularly active against Salmonella enteritidis and Aspergillus fumigatus. acs.org

Table 2: In Vitro Antifungal Activity of Allylamine Derivatives against Aspergillus spp. This table is interactive. You can sort and filter the data.

Compound Fungal Group MIC₅₀ (µg/ml) MIC₉₀ (µg/ml)
Terbinafine Aspergillus sp. 0.1 0.5
Naftifine Aspergillus sp. 1.0 5.0
Terbinafine Hyalohyphomycetes (other) 1.0 -
Naftifine Hyalohyphomycetes (other) 5.0 -
Terbinafine Dematiaceous fungi 5.0 -
Naftifine Dematiaceous fungi 10.0 -
Terbinafine Zygomycetes 100.0 -
Naftifine Zygomycetes 100.0 -

Data sourced from a study on 25 clinical isolates of filamentous fungi. researchgate.net

Neuropharmacological Research and Acetylcholinesterase Inhibition

The inhibition of acetylcholinesterase (AChE), the enzyme responsible for breaking down the neurotransmitter acetylcholine, is a key therapeutic strategy for managing conditions like Alzheimer's disease. nih.govmdpi.com Research has extended to amino alcohol derivatives as potential AChE inhibitors. A series of amino alcohol derivatives from 1,4-naphthoquinone (B94277) were synthesized and evaluated for their AChE inhibitory activity. researchgate.net While their potency was not as strong as the reference drug galantamine, one compound exhibited an IC₅₀ value of 0.0586 mM. researchgate.net Allicin, a compound found in garlic that contains an allyl group, has been shown to inhibit both AChE and butyrylcholinesterase (BChE) in a concentration-dependent manner, with an IC₅₀ of 61.62 μM for AChE. researchgate.net Furthermore, newly synthesized 7-alkoxyamino-3-(1,2,3-triazole)-coumarins have been identified as potent and selective AChE inhibitors, with IC₅₀ values in the nanomolar range (4–104 nM). mdpi.com These findings highlight the potential of developing allylamino and related amino alcohol structures as novel agents for neurodegenerative diseases. mdpi.comnih.gov

Antileishmanial Activity of Related Limonene (B3431351) Beta-Amino Alcohol Derivatives

Leishmaniasis is a parasitic disease with limited treatment options. Research into new therapeutic agents has led to the synthesis of limonene beta-amino alcohol derivatives. In one study, a series of seven such derivatives were synthesized and tested against Leishmania (Viannia) braziliensis. Two of the compounds, a phenyl derivative (3b) and an n-propyl derivative (3f), were found to be significantly effective against the promastigote form of the parasite in vitro. Their activity was approximately 100-fold more potent than the standard drug, Pentamidine, in the same assay. The isolated R-(+)-limonene, used as the starting material, showed no activity, indicating that the derivatization into beta-amino alcohols was crucial for the antileishmanial effect. The lipophilic character of the substituents on the amino group appears to be a requirement for interaction with the parasite.

Antioxidant Activities of Derived Compounds

Several studies have investigated the antioxidant potential of compounds structurally related to allylamino derivatives. A series of amino alcohol derivatives synthesized from 1,4-naphthoquinone were evaluated for their antioxidant properties using DPPH (1,1-diphenyl-2-picrylhydrazyl) and ABTS (2-2′-azino-bis-(3-ethylbenzothiazoline-6-sulfonate)) assays. researchgate.net Certain synthesized compounds demonstrated notable free radical scavenging activity. acs.org For instance, some N-allylaminocyclohex-2-enone derivatives showed potent antioxidant activity in the DPPH assay, with IC₅₀ values as low as 1.91 ± 0.081 μg/mL. acs.org These findings suggest that the incorporation of amino alcohol or allylamino functionalities into various chemical scaffolds can yield compounds with significant antioxidant capabilities, which is beneficial for counteracting oxidative stress implicated in numerous diseases.

Investigations into Enzyme Inhibition Mechanisms

Derivatives of 2-(allylamino)ethanol have been investigated for their potential to inhibit various enzymes, with a notable focus on protein kinases. These enzymes play a crucial role in cellular signaling pathways, and their dysregulation is implicated in numerous diseases, including cancer.

One area of investigation has centered on the inhibition of protein kinase C (PKC), a family of serine/threonine kinases. A series of 2-substituted 2-aminoethanol derivatives were synthesized and evaluated for their inhibitory activity against PKC. Among these, certain norbornane (B1196662) derivatives of 2-aminoethanol demonstrated significant inhibitory potential. For instance, 2-​endo​-hexadecylamino-​5-​norbornene-​2-​exo​-methanol and 2-​endo​-hexadecylamino-​5-​norbornene-​2,3-​exo​-dimethanol were found to inhibit protein kinase C with IC50 values of 2 x 10-5 M and 1 x 10-5 M, respectively. nih.gov Notably, these compounds did not show inhibitory activity against protein kinase A (PKA) at concentrations up to 1 x 10-3 M, suggesting a degree of selectivity. nih.gov The mechanism of inhibition for these derivatives is believed to involve interaction with the regulatory domain of PKC, although further detailed mechanistic studies are required for a complete understanding.

Another significant target for derivatives of this compound is the family of aurora kinases, which are key regulators of cell division. Substituted quinazoline (B50416) derivatives, synthesized using this compound as a starting material, have been identified as potent inhibitors of these serine/threonine kinases. google.com The inhibitory activity of these compounds was determined by their ability to block the kinase activity, with 50% inhibition (IC50) observed at concentrations ranging from 0.0001 µM to 1.5 µM. google.com For example, specific compounds within this series demonstrated IC50 values of 0.01 µM and 0.001 µM against aurora kinase activity. google.com The proposed mechanism for these quinazoline derivatives involves competitive binding at the ATP-binding site of the aurora kinase, thereby preventing phosphorylation of its substrates.

The following table summarizes the inhibitory activities of selected this compound derivatives against their target enzymes.

CompoundTarget EnzymeIC50 Value
2-​endo​-Hexadecylamino-​5-​norbornene-​2-​exo​-methanolProtein Kinase C2 x 10-5 M
2-​endo​-Hexadecylamino-​5-​norbornene-​2,3-​exo​-dimethanolProtein Kinase C1 x 10-5 M
Substituted Quinazoline Derivative (Example 8 from source)Aurora Kinase0.01 µM
Substituted Quinazoline Derivative (Example 13 from source)Aurora Kinase0.001 µM

Structure-Activity Relationships in Biological Systems

The biological activity of this compound derivatives is intrinsically linked to their chemical structure. Investigations into structure-activity relationships (SAR) aim to elucidate how specific structural modifications influence the inhibitory potency and selectivity of these compounds.

For the 2-aminoethanol derivatives targeting protein kinase C, the nature of the substituent on the amino group and the stereochemistry of the molecule are critical for activity. A key finding was that a long alkyl chain, such as a hexadecyl group, on the nitrogen atom significantly enhances inhibitory activity. nih.gov This suggests that hydrophobic interactions play a crucial role in the binding of these inhibitors to the enzyme. Furthermore, the presence and configuration of hydroxyl groups on the norbornene scaffold were found to be important. For instance, the dimethanol derivative (2-​endo​-hexadecylamino-​5-​norbornene-​2,3-​exo​-dimethanol) exhibited a two-fold greater potency than the corresponding methanol (B129727) derivative (2-​endo​-hexadecylamino-​5-​norbornene-​2-​exo​-methanol), indicating that additional hydrogen bonding interactions may contribute to a more stable enzyme-inhibitor complex. nih.gov

The table below highlights key structural features and their impact on the biological activity of this compound derivatives.

Compound SeriesKey Structural FeatureImpact on Biological Activity
Norbornane-based 2-aminoethanol derivativesLong alkyl chain (e.g., hexadecyl) on the amino groupEnhances inhibitory activity against Protein Kinase C, suggesting important hydrophobic interactions.
Norbornane-based 2-aminoethanol derivativesPresence of additional hydroxyl groupsIncreases inhibitory potency, likely through additional hydrogen bonding with the enzyme.
Quinazoline-based derivativesSpecific substitution patterns on the quinazoline ringSignificantly influences inhibitory potency against Aurora Kinases, with IC50 values varying widely.

The chemical compound this compound is a versatile molecule in organic chemistry, finding significant applications in synthesis and catalysis. Its unique structure, which combines a secondary amine, a primary alcohol, and a terminal alkene, allows for a wide range of chemical transformations, making it a valuable component in the construction of complex molecules and the development of novel catalytic systems.

Emerging Applications in Materials Science

Incorporation into Polymeric and Oligomeric Systems

The presence of the allyl group in 2-(Allylamino)ethanol allows for its integration into polymeric and oligomeric structures through various polymerization techniques. While direct homopolymerization of allylic monomers can be challenging, they are readily copolymerized with other vinyl monomers to introduce specific functionalities into the resulting polymer chain. researchgate.net The hydroxyl and amino groups of this compound can also serve as points for further chemical modification or as reactive sites in step-growth polymerization.

The incorporation of this compound into polymer backbones can impart desirable characteristics such as hydrophilicity, improved adhesion, and sites for cross-linking or post-polymerization modification. For instance, the hydroxyl groups can be utilized for cross-linking reactions in thermosetting resins, contributing to the development of coatings, adhesives, and elastomers. researchgate.net

Oligomers synthesized from or containing this compound can serve as building blocks for more complex macromolecular architectures. These oligomeric species can be designed to have specific end-group functionalities, enabling their use in the preparation of block copolymers, graft copolymers, and other advanced polymeric materials. The synthesis of such oligomers allows for precise control over the molecular weight and distribution of functional groups within the final material. nih.gov

Contributions to the Development of Functional Materials

The dual functionality of this compound makes it a valuable monomer for the creation of functional materials with specific and tunable properties. The amino and hydroxyl groups can engage in hydrogen bonding and other intermolecular interactions, influencing the macroscopic properties of the material.

One area of application is in the development of functional coatings. The incorporation of this compound into a coating formulation can enhance its adhesion to substrates, improve its resistance to corrosion, and provide reactive sites for the attachment of other functional molecules. mdpi.comgoogle.com The ability to tailor the surface properties of materials is crucial in a wide range of industries, from automotive to biomedical.

Furthermore, the reactive nature of the functional groups in this compound allows for its use in the synthesis of stimuli-responsive materials. For example, the amino group can be protonated or deprotonated in response to changes in pH, leading to alterations in the material's swelling behavior, solubility, or conformation. This property is of particular interest for applications in drug delivery, sensors, and smart textiles.

Potential in Carbon Dioxide Capture and Separation Technologies (e.g., through structurally related aminoethanols like AEEA)

While direct research on this compound for carbon dioxide (CO2) capture is limited, its structural similarity to other aminoethanols, such as 2-((2-aminoethyl)amino)ethanol (AEEA), suggests its potential in this critical environmental application. AEEA, a diamine containing both primary and secondary amino groups, has been identified as a promising solvent for post-combustion CO2 capture. researchgate.netnih.gov The study of AEEA provides valuable insights into the possible mechanisms and performance of structurally related compounds like this compound.

The reaction between CO2 and AEEA in aqueous solutions has been investigated to understand the kinetic parameters. The reaction kinetics were measured over a range of temperatures and concentrations, providing data for process modeling and design. semanticscholar.orgacs.orgresearchgate.net The interaction mechanism involves the formation of carbamates and bicarbonates, with the relative amounts depending on the CO2 loading. rsc.org

AEEA has been compared with the benchmark solvent, monoethanolamine (MEA), in various studies. AEEA has demonstrated a higher net cyclic capacity for CO2, meaning it can capture and release a larger amount of CO2 per cycle. researchgate.net Some studies have indicated that AEEA absorbents show higher CO2 absorption rates and maintain this rate at higher CO2 loadings compared to MEA. nih.gov

However, the energy required for solvent regeneration is a critical factor in the economic viability of a CO2 capture process. While some research suggests that AEEA could have a lower regeneration energy than MEA, other pilot plant studies have indicated that under certain conditions, AEEA might require higher energy for regeneration. researchgate.netrsc.orgresearchgate.net For example, a blend of 60% 2-(diethylamino)-ethanol (DEEA) and 20% AEEA was found to have a 44% lower regeneration energy than conventional MEA. rsc.org Another study showed that an AEEA-based phase change absorbent had a 24.9% lower regeneration energy consumption compared to an aqueous AEEA solution. acs.org

The performance of these amine-based solvents is often presented in comparative tables. Below are interactive tables summarizing key performance indicators for AEEA in comparison to MEA, based on data from various studies.

Table 1: Comparative CO2 Capture Performance of AEEA and MEA

Parameter AEEA MEA Source(s)
Net Cyclic Capacity Higher Lower researchgate.net
CO2 Absorption Rate Higher Lower nih.gov
Regeneration Energy Potentially Lower Benchmark researchgate.netrsc.orgresearchgate.netacs.org
Stability at High CO2 Loading More Stable Less Stable nih.gov

Table 2: Regeneration Energy Consumption for Different Amine Solvents

Solvent System Regeneration Energy (GJ/ton CO2) Source(s)
30 wt% MEA ~3.9 - 4.1 researchgate.netcetjournal.itfrontiersin.orgutp.edu.my
60% DEEA / 20% AEEA Blend ~2.3 rsc.org
AEEA/n-BuOH/H2O (CPCA) ~2.9 acs.org
AEEA (Aqueous) Potentially higher than MEA researchgate.net

These findings for AEEA highlight the potential of structurally similar aminoethanols, including this compound, as candidates for next-generation CO2 capture solvents. The presence of both an amine and a hydroxyl group in this compound provides the necessary functionality for CO2 interaction, while the allyl group could offer a route for immobilization or incorporation into polymeric membranes for enhanced CO2 separation processes. Further research is needed to directly evaluate the CO2 capture performance of this compound.

Conclusions and Future Research Directions

Synthesis of Key Research Findings and Contributions

2-(Allylamino)ethanol is a trifunctional chemical compound whose synthesis from allylamine (B125299) and ethylene (B1197577) oxide is well-established on a laboratory scale. google.com Its primary documented application is as a key intermediate in the synthesis of complex heterocyclic molecules with potential pharmaceutical value, specifically as aurora kinase inhibitors. google.com Its reactivity is governed by the interplay of its secondary amine, primary alcohol, and alkene moieties, making it a versatile synthetic building block.

Identification of Unexplored Research Avenues and Existing Knowledge Gaps

Despite its utility as a synthetic intermediate, there are significant knowledge gaps concerning this compound. There is a lack of publicly available, comprehensively tabulated physical property data (e.g., density, refractive index). Furthermore, detailed spectroscopic characterization data (NMR, IR, MS) are not widely published. The biological activity of the compound itself, as well as its environmental fate and ecotoxicity, remain largely unexplored areas.

Prognosis for Novel Applications and the Design of Advanced Derivatives

The future potential for this compound lies in leveraging its unique combination of functional groups. Its allyl group makes it a prime candidate for polymerization and materials science applications, potentially leading to the development of new functional polymers, hydrogels, or coatings. The design of advanced derivatives for agrochemical and pharmaceutical applications, building upon the known bioactivity of the allylamine class, represents a promising avenue for further investigation.

Recommendations for Advanced Methodologies in Synthesis, Characterization, and Biological Evaluation

Future work should focus on several key areas. First, the development and publication of optimized, high-yield synthesis protocols, particularly for industrial-scale production, would be beneficial. Second, a complete characterization of the compound's physical and chemical properties, along with the publication of its full spectroscopic data, is necessary to facilitate its broader use. Finally, a systematic evaluation of its biological activities—including antimicrobial, cytotoxic, and other pharmacological properties—is essential. Comprehensive studies on its biodegradability and ecotoxicity are also required to ensure its safe and sustainable application.

Q & A

Q. What are the common synthetic routes for preparing 2-(Allylamino)ethanol, and what factors influence reaction efficiency?

  • Methodological Answer : this compound can be synthesized via nucleophilic substitution or condensation reactions. For example, allylamine reacts with glycoxylic acid in dichloromethane under reflux conditions. Critical parameters include:
  • Stoichiometry : A 1:2 molar ratio of allylamine to glycoxylic acid ensures complete conversion .
  • Solvent Choice : Dichloromethane facilitates intermediate formation, while methanol/THF mixtures enable recrystallization .
  • Acid Catalysis : Post-reaction treatment with 1 N HCl ensures protonation and stabilizes the product .
    Typical yields range from 60–75%, with impurities removed via cold methanol recrystallization.

Q. How is the purity and structural integrity of this compound verified in laboratory settings?

  • Methodological Answer : Characterization involves:
  • NMR Spectroscopy : 1^1H and 13^{13}C NMR identify functional groups. For related allylamino derivatives, peaks at δ 5.15–5.83 ppm (allyl protons) and δ 184.7 ppm (carbonyl carbons) confirm structure .
  • Mass Spectrometry : High-resolution MS validates molecular weight (e.g., 133.19 g/mol for similar compounds) .
  • HPLC : Purity ≥98% is achievable using reverse-phase columns with UV detection at 254 nm .

Q. What are the key physicochemical properties of this compound that influence its reactivity?

  • Methodological Answer :
  • Solubility : Miscible in polar aprotic solvents (e.g., CH2_2Cl2_2) but hygroscopic, requiring inert storage .
  • Stability : Degrades in acidic aqueous solutions; ethanol/water mixtures (1:1) are optimal for short-term storage .
  • Reactivity : The allyl group participates in Michael additions, while the amino group enables Schiff base formation .

Advanced Research Questions

Q. How is this compound utilized in synthesizing bioactive heterocyclic compounds?

  • Methodological Answer : It serves as a precursor for thiazole derivatives:
  • Thiazole Synthesis : Reacts with chlorooxoesters to form 2-(allylamino)thiazol-4(5H)-ones. Conditions include refluxing in ethanol with catalytic HCl, yielding 70–85% isolated products .
  • Mechanistic Insight : The amino group facilitates cyclization, confirmed by X-ray crystallography of intermediates .

Q. How can spectrophotometric methods utilizing this compound derivatives improve trace metal detection?

  • Methodological Answer : Derivatives like 1-[2-(allylamino)-1-methylethyl] thiocarbamide (AMTIC) enable Cu(II) detection:
  • Procedure : AMTIC in ethanol forms a colored complex with Cu(II) at pH 4–6. Hydrophobic amines (e.g., phenanthroline) enhance selectivity by masking interferents .
  • Detection Limit : 0.1 ppm Cu(II) with linearity (R2^2 > 0.99) at 450 nm .

Q. What are the conflicting reports on the stability of this compound under varying storage conditions, and how can these be resolved?

  • Methodological Answer : Contradictions arise from solvent choice and moisture sensitivity:
  • In Ethanol : Stable for 30 days at 4°C but degrades in aqueous solutions (>10% water) due to hydrolysis .
  • Mitigation : Use anhydrous ethanol with molecular sieves and argon atmosphere for long-term storage .
  • Validation : Periodic NMR and HPLC checks detect degradation products like allylamine oxides .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.